molecular formula C20H24BNO3 B7957895 3-Methyl-n-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

3-Methyl-n-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7957895
M. Wt: 337.2 g/mol
InChI Key: KEVXJIQCRSQDKW-UHFFFAOYSA-N
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Description

3-Methyl-n-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound characterized by its boronic acid derivative structure

Properties

IUPAC Name

3-methyl-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO3/c1-14-13-15(18(23)22-16-9-7-6-8-10-16)11-12-17(14)21-24-19(2,3)20(4,5)25-21/h6-13H,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVXJIQCRSQDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-n-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step reaction process

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and various amines.

Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic acid derivative structure makes it valuable in cross-coupling reactions, which are essential in organic synthesis.

Biology: In biological research, 3-Methyl-n-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be used as a probe to study enzyme activities and interactions with biological macromolecules.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which 3-Methyl-n-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, which can modulate enzyme activities and signaling pathways.

Comparison with Similar Compounds

  • 2-Methyl-2- [4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]propanenitrile

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

  • N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

Uniqueness: 3-Methyl-n-phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide stands out due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and its role as an intermediate in complex syntheses make it a valuable compound in scientific research and industry.

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